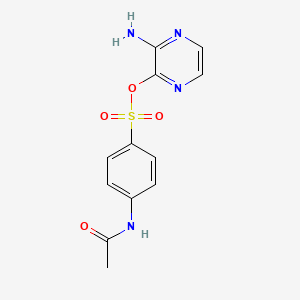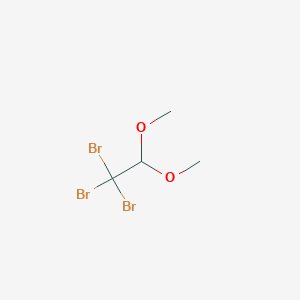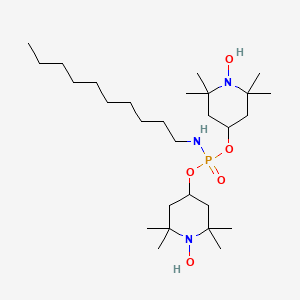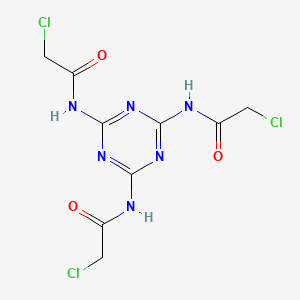
3-Methyl-1-(pyridin-4-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(pyridin-4-yl)butan-2-one is an organic compound with the molecular formula C10H13NO It is a ketone derivative that features a pyridine ring substituted at the 4-position with a butan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyridin-4-yl)butan-2-one typically involves the reaction of 4-pyridylacetonitrile with isobutyraldehyde in the presence of a base, followed by catalytic hydrogenation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Catalyst: Palladium on carbon (Pd/C) for hydrogenation
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(pyridin-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination
Major Products
Oxidation: 3-Methyl-1-(pyridin-4-yl)butanoic acid
Reduction: 3-Methyl-1-(pyridin-4-yl)butan-2-ol
Substitution: 4-Nitro-3-methyl-1-(pyridin-4-yl)butan-2-one, 4-Bromo-3-methyl-1-(pyridin-4-yl)butan-2-one
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(pyridin-4-yl)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(pyridin-4-yl)butan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-(pyridin-3-yl)butan-2-one
- 3-Methyl-1-(pyridin-2-yl)butan-2-one
- 3-Methyl-1-(pyridin-4-yl)butan-2-ol
Uniqueness
3-Methyl-1-(pyridin-4-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Eigenschaften
CAS-Nummer |
6304-29-6 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
3-methyl-1-pyridin-4-ylbutan-2-one |
InChI |
InChI=1S/C10H13NO/c1-8(2)10(12)7-9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
VLJOQJQERRBJGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)


![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)





